3-(Octyloxy)propylammonium acetate
CAS No.: 15930-71-9
Cat. No.: VC21041499
Molecular Formula: C13H29NO3
Molecular Weight: 247.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15930-71-9 |
---|---|
Molecular Formula | C13H29NO3 |
Molecular Weight | 247.37 g/mol |
IUPAC Name | acetic acid;3-octoxypropan-1-amine |
Standard InChI | InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4) |
Standard InChI Key | RUFBKNMLVUJMAM-UHFFFAOYSA-N |
SMILES | CCCCCCCCOCCCN.CC(=O)O |
Canonical SMILES | CCCCCCCCOCCCN.CC(=O)O |
Introduction
Chemical Identity and Structure
3-(Octyloxy)propylammonium acetate is characterized by a specific molecular structure combining a propylammonium group with an octyloxy chain and an acetate counterion. This structural arrangement contributes to its distinctive physicochemical properties and potential applications.
Basic Identification Data
The compound is precisely identified through various chemical identifiers as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 15930-71-9 |
IUPAC Name | Acetic acid;3-octoxypropan-1-amine |
Molecular Formula | C₁₃H₂₉NO₃ |
Molecular Weight | 247.37 g/mol |
EINECS Number | 240-068-0 |
InChI | InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4) |
InChIKey | RUFBKNMLVUJMAM-UHFFFAOYSA-N |
SMILES | CCCCCCCCOCCCN.CC(=O)O |
Table 1: Chemical identifiers and basic properties of 3-(Octyloxy)propylammonium acetate
Structural Features
The molecular structure consists of three principal components:
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An octyloxy chain (C₈H₁₇O-) providing hydrophobic character
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A propylamine group (-C₃H₆NH₃⁺) contributing hydrophilic properties
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An acetate counterion (CH₃COO⁻) balancing the charge
This amphiphilic structure results in surfactant-like properties that enable the compound to interact with both polar and non-polar environments .
Physical and Chemical Properties
3-(Octyloxy)propylammonium acetate exists as a liquid at standard temperature and pressure with distinctive physicochemical properties that determine its behavior in various systems and applications.
Physical Properties
The compound's physical characteristics are summarized in Table 2:
Property | Value |
---|---|
Physical State | Liquid |
Boiling Point | Approximately 298°C (estimated based on similar compounds) |
Flash Point | Approximately 114°C (estimated based on similar compounds) |
Solubility | Soluble in polar organic solvents; partially soluble in water |
Density | Not precisely determined in available literature |
Appearance | Clear to slightly yellow liquid |
Table 2: Physical properties of 3-(Octyloxy)propylammonium acetate
Chemical Behavior
The chemical behavior of 3-(Octyloxy)propylammonium acetate is influenced by its ionic character and amphiphilic structure. Key chemical properties include:
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pH in aqueous solution: Slightly acidic to neutral
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Stability: Generally stable under normal storage conditions
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Reactivity: Moderate reactivity, particularly at the amine functional group
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Hygroscopicity: Exhibits some hygroscopic tendencies due to its ionic nature
Synthesis and Preparation Methods
The synthesis of 3-(Octyloxy)propylammonium acetate typically involves a two-step process utilizing appropriate starting materials and controlled reaction conditions.
Synthetic Routes
The general synthetic pathway involves:
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Etherification reaction between 1-octanol and 3-chloropropylamine or 3-bromopropylamine
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Neutralization with acetic acid to form the acetate salt
An alternative approach involves:
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Reaction of 3-hydroxypropylamine with octyl halide (typically octyl bromide or chloride)
Chemical Reactions
3-(Octyloxy)propylammonium acetate can participate in various chemical reactions typical of alkylamine acetates, with reactivity patterns influenced by its functional groups.
Common Reaction Types
The compound can undergo several types of reactions:
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Acid-Base Reactions: The amine group can act as a base in reactions with acids
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Nucleophilic Substitution: The amine group can act as a nucleophile
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Quaternization: The tertiary amine can be quaternized with alkylating agents
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Transesterification: Possible under specific conditions due to the acetate group
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Oxidation: The ether linkage and amine group may undergo oxidation reactions
Applications and Uses
The applications of 3-(Octyloxy)propylammonium acetate span multiple fields, leveraging its unique structural and chemical properties.
Scientific Research Applications
In scientific research, the compound may be utilized as:
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A reagent in organic synthesis
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A surfactant in specialized formulations
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A phase-transfer catalyst in certain organic reactions
Industrial Applications
Industrial applications may include:
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Surfactant Technology: As a surface-active agent in specialized formulations
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Personal Care Products: Potential use in certain cosmetic formulations
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Textile Industry: As an antistatic agent or softener
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Specialty Chemicals: Component in specific chemical formulations requiring amphiphilic properties
Comparison with Structural Analogs
3-(Octyloxy)propylammonium acetate belongs to a family of similar compounds with varying alkyl chain lengths and structures, each exhibiting distinctive properties.
Structural Analogs
Table 3 presents a comparison of 3-(Octyloxy)propylammonium acetate with related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
3-(Octyloxy)propylammonium acetate | 15930-71-9 | C₁₃H₂₉NO₃ | 247.37 g/mol | Standard linear C8 chain |
3-(Isooctyloxy)propylammonium acetate | 68379-12-4 | C₁₃H₂₉NO₃ | 247.37 g/mol | Branched C8 chain (6-methylheptyl) |
3-(Isononyloxy)propylammonium acetate | 85650-92-6 | C₁₄H₃₁NO₃ | 261.40 g/mol | Branched C9 chain (7-methyloctyl) |
3-(Isodecyloxy)propylammonium acetate | 28701-67-9 | C₁₅H₃₃NO₃ | 275.43 g/mol | Branched C10 chain (8-methylnonyl) |
Table 3: Comparison of 3-(Octyloxy)propylammonium acetate with structural analogs
Structure-Property Relationships
The key structure-property relationships observed in this family of compounds include:
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Chain Length Effect: Longer alkyl chains generally increase hydrophobicity and reduce water solubility
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Branching Effect: Branched chains typically result in different packing arrangements and slightly altered surface activity compared to linear chains
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Thermal Properties: Compounds with longer alkyl chains tend to have higher boiling and flash points
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Surfactant Properties: Critical micelle concentration (CMC) typically decreases with increasing chain length
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize and identify 3-(Octyloxy)propylammonium acetate in laboratory and industrial settings.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Infrared (IR) Spectroscopy:
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Shows characteristic bands for C-O-C ether linkage
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Exhibits N-H stretching vibrations from the ammonium group
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Acetate C=O stretching vibration typically appears around 1700-1750 cm⁻¹
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Mass Spectrometry:
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Useful for confirming molecular weight and fragmentation patterns
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Can help identify the compound in complex mixtures
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Useful for purity determination
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Can be coupled with mass spectrometry for enhanced detection
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Gas Chromatography (GC):
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May require derivatization due to the compound's ionic nature
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Useful for analyzing reaction mixtures and determining purity
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